

Computational docking studies to compare binding affinities of 1,4-benzoxazinone derivatives.

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Unveiling Binding Affinities: A Comparative Docking Study of 1,4-Benzoxazinone Derivatives

A comprehensive analysis of computational docking studies reveals key structural insights into the binding of 1,4-benzoxazinone derivatives to various therapeutic targets. This guide synthesizes findings from recent research, presenting a comparative look at their binding affinities and the molecular interactions that govern their potential biological activities.

Researchers in drug discovery are increasingly turning to computational methods to predict and analyze the interaction between small molecules and biological macromolecules. Among the classes of compounds showing promise are 1,4-benzoxazinone derivatives, known for their diverse pharmacological effects, including antimicrobial, antidiabetic, and antiviral properties.[\[1\]](#) [\[2\]](#) This guide provides an objective comparison of the binding affinities of several 1,4-benzoxazinone derivatives based on data from recent in-silico studies.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities of various 1,4-benzoxazinone derivatives against different protein targets, as determined by molecular docking simulations. A more negative docking score typically indicates a stronger binding affinity.

Antimicrobial Activity: Targeting E. coli DNA Gyrase B

A study focusing on the antimicrobial potential of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives identified several compounds with strong binding affinities for the GyrB active site of E. coli DNA gyrase.[3][4] The results highlight the potential of these derivatives as novel antibacterial agents.[3]

Compound	Docking Score (kcal/mol)
4d	-6.585[4]
4a	-6.038[4]
4e	(Not explicitly stated, but noted for high antimicrobial potency)[3]
4f	(Ranked after 4e in binding affinity)[4]
4b	(Favorable binding)[4]
4c	(Favorable binding)[4]
4g	(Favorable binding)[4]

Table 1: Binding affinities of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives against E. coli DNA gyrase B.

Antidiabetic Potential: Inhibition of α -Amylase and α -Glucosidase

In a 2024 study, newly synthesized polyheterocyclic molecules derived from[1][3]-benzoxazin-3-one were evaluated for their antidiabetic potential by docking against pancreatic α -amylase and intestinal α -glucosidase.[1] The findings suggest that these compounds could be promising candidates for the development of new antidiabetic drugs.[1]

Target Enzyme	Compound	Binding Affinity (kcal/mol)
Pancreatic α -Amylase	5a	-9.2[1]
5o		-9.1[1]
Intestinal α -Glucosidase	5n	-9.9[1]
5e		-9.6[1]

Table 2: Binding affinities of isoxazolinyl-1,2,3-triazolyl-[1][3]-benzoxazin-3-one derivatives against key diabetic-related enzymes.

Antiviral Activity: Targeting Herpes Virus Type 1 (HSV-1) Protease

A computational study investigated the interactions between 1,4-benzoxazinone derivatives and HSV-1 protease. The docking results identified key interactions, such as hydrogen bonding with Ser129, which are crucial for the inhibitory activity of these compounds.[5]

Compound	Key Interaction
Benzoxazinone 15	Hydrogen bond with Ser129[5]
Benzoxazinone 1	Hydrophobic interactions positioning the ligand in the binding cavity[5]

Table 3: Qualitative interaction analysis of benzoxazinone derivatives with HSV-1 protease.

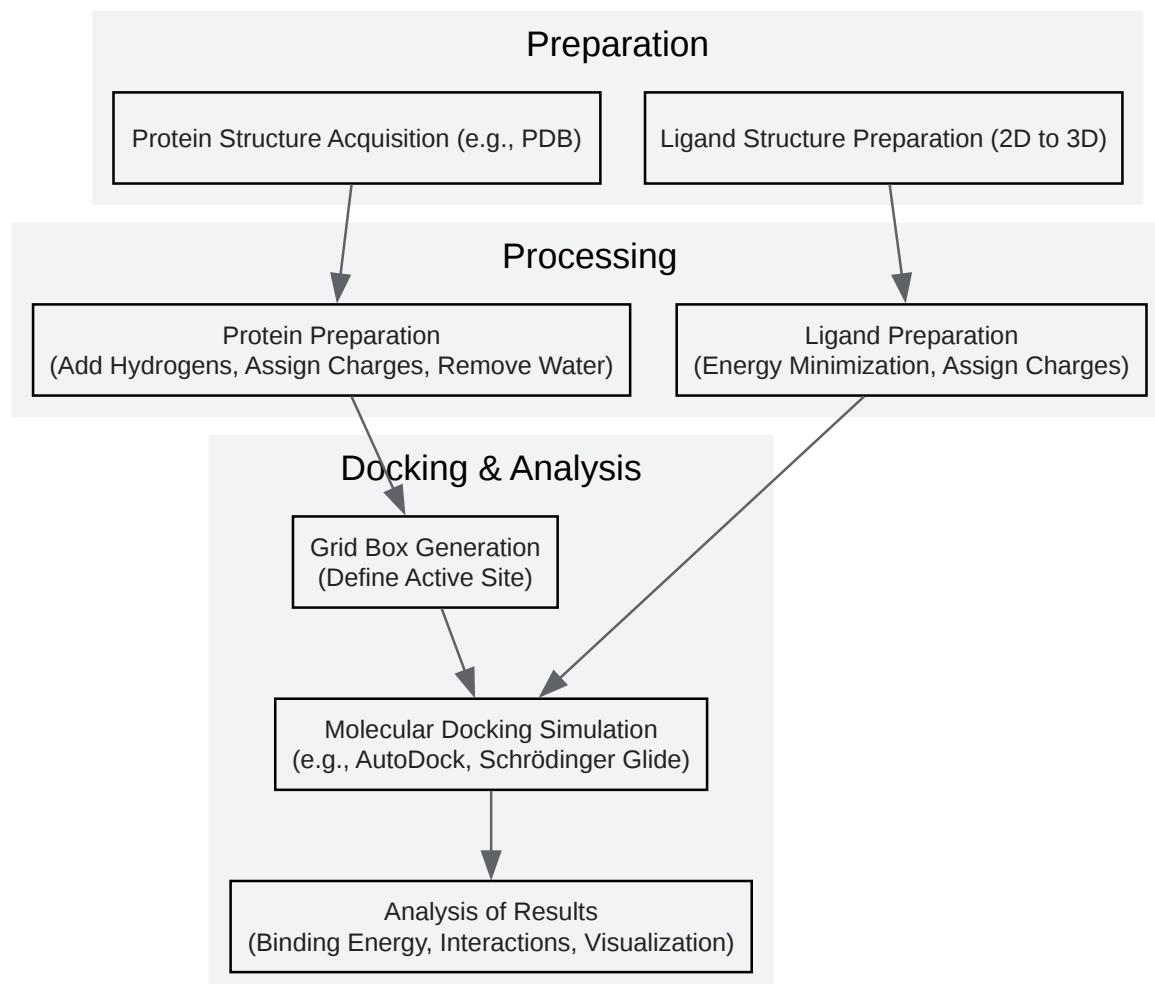
Experimental Protocols: A Look into the Methodology

The accuracy and reliability of computational docking studies are highly dependent on the methodologies employed. The following section details the typical experimental protocols used in the cited studies.

Molecular Docking Workflow

A generalized workflow for the molecular docking studies cited involves several key steps, from protein and ligand preparation to the final analysis of the docking results.

General Molecular Docking Workflow



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Caption: A flowchart illustrating the typical steps involved in a computational molecular docking study.

Detailed Docking Protocol using Schrödinger Glide

One of the studies provided a detailed procedure for molecular docking using the Schrödinger Glide software.^[4] This protocol offers a glimpse into the meticulous process required for

accurate in-silico analysis.

Protein Preparation:

- The crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 5L3J) is obtained.[4]
- Hydrogens are added, bond orders are assigned, and zero-order bonds to metals are created.[4]
- Missing side chains and loops are completed using Prime.[4]
- Water molecules beyond a 5 Å radius from heteroatoms are removed.[4]
- Het states are generated using Epik.[4]
- The H-bond network is optimized to fix redundant hydrogens and determine the most probable positions for thiol and hydroxyl hydrogens.[4]

Ligand Preparation:

- The 3D structures of the 1,4-benzoxazinone derivatives are built.
- Ligands are prepared using the LigPrep module, which involves generating possible ionization states and tautomers at a physiological pH.

Receptor Grid Generation:

- A receptor grid is generated by defining a box around the active site of the protein.

Docking:

- The prepared ligands are docked into the receptor grid using the Glide module in Standard Precision (SP) or Extra Precision (XP) mode.

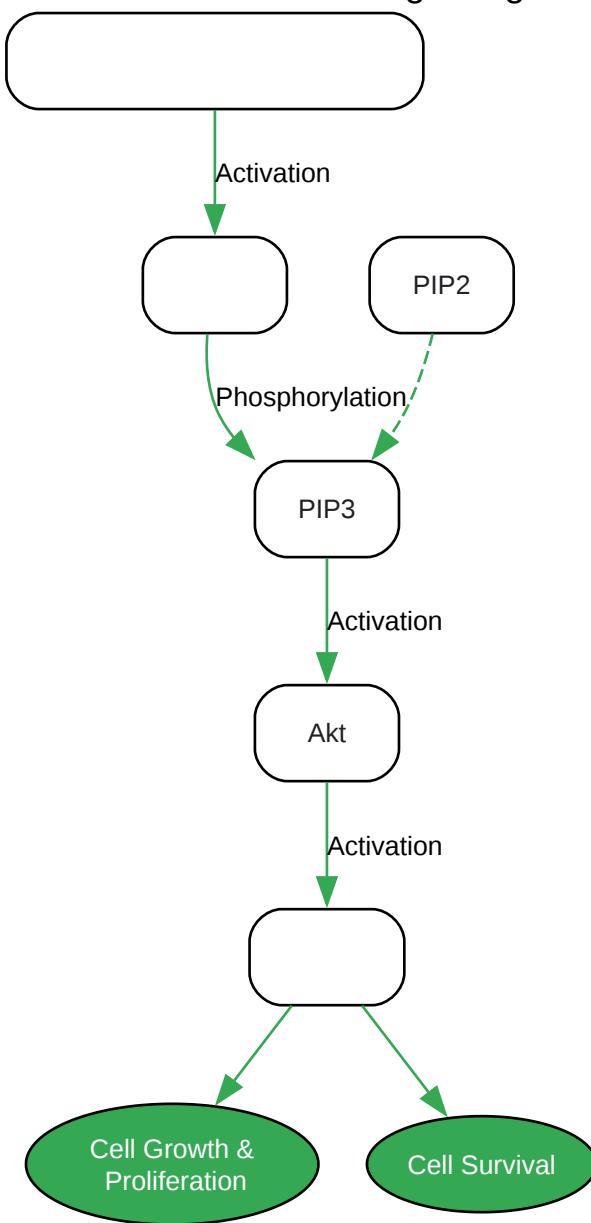
Analysis:

- The docking scores and binding poses of the ligands are analyzed to determine the best candidates.
- Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues are visualized and examined.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Some 1,4-benzoxazinone derivatives have been designed to target specific signaling pathways implicated in diseases like cancer. For instance, a class of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives were developed as potent PI3K/mTOR dual inhibitors.^[6] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.^[6]

Simplified PI3K/Akt/mTOR Signaling Pathway

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Caption: An overview of the PI3K/Akt/mTOR signaling pathway, a target for some 1,4-benzoxazinone derivatives.

Conclusion

The computational docking studies summarized in this guide underscore the significant potential of 1,4-benzoxazinone derivatives as a versatile scaffold for the development of new

therapeutic agents. The comparative analysis of binding affinities provides valuable insights for researchers in medicinal chemistry and drug development, aiding in the rational design and optimization of more potent and selective inhibitors for a range of biological targets. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.

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